An In-depth Technical Guide to 4-(Chloromethyl)-2-nitrophenol
An In-depth Technical Guide to 4-(Chloromethyl)-2-nitrophenol
This guide provides a comprehensive technical overview of 4-(Chloromethyl)-2-nitrophenol, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's fundamental properties, synthesis, reactivity, and applications, with a strong emphasis on the scientific principles underpinning its use.
Introduction
4-(Chloromethyl)-2-nitrophenol is an organic compound that holds significant importance as a building block in various synthetic pathways.[1] Its trifunctional nature, featuring a phenolic hydroxyl group, a nitro group, and a reactive chloromethyl group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.[1][2] This guide will explore the core chemical and physical characteristics of this compound, its synthesis and reactivity profile, and its applications in diverse fields such as pharmaceuticals, agrochemicals, and dye manufacturing.[2][3]
Core Properties and Identification
A thorough understanding of the fundamental properties of a chemical is paramount for its effective and safe use in a research and development setting.
Chemical and Physical Data
The key identifiers and physicochemical properties of 4-(Chloromethyl)-2-nitrophenol are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6694-75-3 | [2][3][4] |
| Molecular Formula | C₇H₆ClNO₃ | [2][3] |
| Molecular Weight | 187.58 g/mol | [2][3] |
| Appearance | Yellow solid | [2] |
| IUPAC Name | 4-(chloromethyl)-2-nitrophenol | [2] |
| Synonyms | α-Chloro-2-nitro-p-cresol | [5] |
| InChI Key | LCYZFNFGPVNDGS-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1CCl)[O-])O | [2] |
Spectroscopic Profile
Structural elucidation and confirmation of 4-(Chloromethyl)-2-nitrophenol rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the nitro and hydroxyl groups.[4]
-
¹³C NMR: The carbon spectrum will show seven unique signals. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be deshielded and appear at lower field.[4]
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the functional groups present. Key peaks include a broad O-H stretch for the phenolic hydroxyl group, strong asymmetric and symmetric stretches for the nitro group (around 1520 cm⁻¹ for the asymmetric stretch), and a C-Cl stretch for the chloromethyl group.[4]
Synthesis and Mechanistic Insights
The primary synthetic route to 4-(Chloromethyl)-2-nitrophenol involves the nitration of a chloromethylated phenol precursor.
Synthetic Pathway
A common laboratory-scale synthesis involves the nitration of 2-chloromethyl phenol. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[4]
It is important to note that controlling the regioselectivity of the nitration can be challenging, as the formation of undesired isomers is possible.[4] Purification is often achieved through chromatographic techniques.[4]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 4-(Chloromethyl)-2-nitrophenol stems from the distinct reactivity of its three functional groups.
Nucleophilic Substitution at the Chloromethyl Group
The benzylic chloride is an excellent leaving group, making the chloromethyl group highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups.[4]
-
Reaction with Amines : Primary and secondary amines readily displace the chloride to form the corresponding aminomethylphenols.
-
Reaction with Thiols : Thiols react to produce thioether derivatives.[4]
-
Reaction with Azides : Sodium azide can be used to introduce the azido functional group, a versatile precursor for other nitrogen-containing moieties.[4]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a critical transformation in the synthesis of many pharmaceutical and dye intermediates.[4] This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.[4] The resulting 4-(chloromethyl)-2-aminophenol is a bifunctional intermediate with both a reactive chloromethyl group and an aromatic amine.[4]
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation. Its acidity also allows for deprotonation to form a phenoxide, which can then participate in various reactions.
Applications in Research and Development
The unique combination of functional groups in 4-(Chloromethyl)-2-nitrophenol makes it a valuable starting material in several areas of chemical research and development.
Pharmaceutical and Agrochemical Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3][4] The reactive chloromethyl group is particularly useful for introducing various side chains and building molecular complexity.[4] While specific drug candidates are often proprietary, the core structure of 4-(Chloromethyl)-2-nitrophenol provides a versatile scaffold for medicinal chemistry exploration.[4] The broader class of nitrophenols is used in the manufacturing of drugs and pesticides.[6][7]
Dye and Pigment Manufacturing
The chromophoric nitro group and the auxochromic hydroxyl group, combined with the reactive chloromethyl handle, make this compound a useful precursor in the synthesis of various dyes and pigments.[2][3]
Safety, Handling, and Toxicology
Due to the presence of the nitro group and the chlorinated methyl group, 4-(Chloromethyl)-2-nitrophenol should be handled with care as a potentially hazardous substance.[2]
Hazard Identification and Personal Protective Equipment (PPE)
-
Toxicity : While specific toxicological data for this compound is limited, related nitrophenols are known to be toxic.[2][6] It is likely to be an irritant to the skin, eyes, and respiratory system.[2]
-
Handling : Always handle 4-(Chloromethyl)-2-nitrophenol in a well-ventilated fume hood.[8]
-
Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8] Keep the container tightly closed.[8]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[8]
Experimental Protocol: Nucleophilic Substitution with a Primary Amine
This protocol provides a general procedure for the reaction of 4-(Chloromethyl)-2-nitrophenol with a primary amine to illustrate a common synthetic application.
Objective: To synthesize a 4-((alkylamino)methyl)-2-nitrophenol derivative.
Materials:
-
4-(Chloromethyl)-2-nitrophenol
-
Primary amine (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
-
Mild base (e.g., potassium carbonate)
-
Stir plate and stir bar
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve 4-(Chloromethyl)-2-nitrophenol (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents : Add the primary amine (1.1 equivalents) and the mild base (1.2 equivalents) to the stirred solution.
-
Reaction Conditions : Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation : Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization : Characterize the purified product by NMR and IR spectroscopy and mass spectrometry to confirm its identity and purity.
Conclusion
4-(Chloromethyl)-2-nitrophenol is a valuable and versatile chemical intermediate with a rich reactivity profile. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex organic molecules for various applications, particularly in the pharmaceutical and dye industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its effective and responsible use in a research and development setting.
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Frontiers. (2025, August 6). Biological mode of action of a nitrophenolates-based biostimulant: case study. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, March 1). What will be the major product on chlorination of m-nitrophenol?. Retrieved from [Link]
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MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]
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